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molecular formula C6H5NO4 B108372 2-Nitroresorcinol CAS No. 601-89-8

2-Nitroresorcinol

Cat. No. B108372
M. Wt: 155.11 g/mol
InChI Key: ZLCPKMIJYMHZMJ-UHFFFAOYSA-N
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Patent
US04865619

Procedure details

2,4-Diamino-1,3-dimethoxybenzene hydrochloride may be prepared according to known processes such as, for example, by reduction of 2,4-dinitro-1,3-dimethoxybenzene with a mixture of concentrated hydrochloric acid and tin. 2,4-Dinitro-1,3-dimethoxybenzene is obtained by alklyation of 2-nitroresorcinol, which leads to 2-nitro-1,3-dimethoxybenzene which is then nitrated. 2,4-Dinitro-1,3-dimethoxybenzene is thereby obtained. This process is described in more detail in BAKER, J. C. S, 2876-78 (1932).
Name
2,4-Diamino-1,3-dimethoxybenzene hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,4-dinitro-1,3-dimethoxybenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.NC1C(OC)=C(N)C=CC=1OC.[N+:14]([C:17]1[C:22]([O:23][CH3:24])=[C:21]([N+:25]([O-:27])=[O:26])[CH:20]=[CH:19][C:18]=1[O:28][CH3:29])([O-:16])=[O:15].Cl.[Sn]>>[N+:14]([C:17]1[C:22]([O:23][CH3:24])=[C:21]([N+:25]([O-:27])=[O:26])[CH:20]=[CH:19][C:18]=1[O:28][CH3:29])([O-:16])=[O:15].[N+:14]([C:17]1[C:22]([OH:23])=[CH:21][CH:20]=[CH:19][C:18]=1[OH:28])([O-:16])=[O:15] |f:0.1,^3:30|

Inputs

Step One
Name
2,4-Diamino-1,3-dimethoxybenzene hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NC1=C(C=CC(=C1OC)N)OC
Step Two
Name
2,4-dinitro-1,3-dimethoxybenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1OC)[N+](=O)[O-])OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1OC)[N+](=O)[O-])OC
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(O)C=CC=C1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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